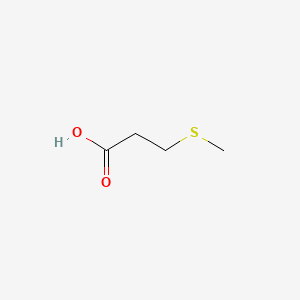

3-(Methylthio)propanoic acid

Description

3-Methylsulfoniopropionate has been reported in Homo sapiens, Streptomyces celluloflavus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMCZAIALVUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862354 | |

| Record name | 3-Methylthiopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylthiopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

244.00 to 247.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-01-5 | |

| Record name | 3-(Methylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthiopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA) is a sulfur-containing carboxylic acid that plays a significant role as an intermediate in the metabolism of the essential amino acid, methionine.[1][2] Its presence and concentration in biological systems can be indicative of metabolic flux and potential dysregulation. Beyond its metabolic significance, MMPA has garnered interest for its potential biological activities, including antifungal and herbicidal properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an illustrative representation of its position within the methionine metabolic pathway.

Core Properties of this compound

This compound, also known as 3-methylsulfanylpropanoic acid, is a colorless to light yellow liquid with a characteristic sweet, sulfurous odor. It is a thia fatty acid, structurally consisting of a propionic acid backbone with a methylthio group at the 3-position.[3]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂S | [3][4] |

| Molecular Weight | 120.17 g/mol | |

| CAS Number | 646-01-5 | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Sweet, sulfurous | |

| Melting Point | 16 °C | |

| Boiling Point | 244-247 °C at 760 mmHg | |

| Density | 1.160 g/cm³ | |

| Refractive Index | 1.4885 | |

| pKa | 4.29 ± 0.10 (Predicted) | |

| Solubility | Soluble in water, alcohol, DMSO, and ethanol. Water solubility is ≥ 20.8 mg/mL. | |

| InChI | InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| SMILES | CSCCC(=O)O |

Biological Significance: Role in Methionine Metabolism

This compound is a key intermediate in the transamination pathway of methionine catabolism. This pathway represents an alternative to the well-known transsulfuration pathway for methionine degradation. In this pathway, methionine undergoes transamination to form α-keto-γ-methylthiobutyrate (KMTB), which is then oxidatively decarboxylated to yield this compound. The flux through this pathway is significant in the liver for regulating methionine concentrations and has been shown to influence hepatic glucose metabolism.

Methionine Transamination Pathway

The following diagram illustrates the key steps in the conversion of methionine to this compound.

References

- 1. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Unveiling the History of 3-(Methylthio)propanoic Acid: From Metabolic Intermediate to Synthetic Target

A comprehensive review of the discovery, synthesis, and historical significance of 3-(Methylthio)propanoic acid (MTPA), a molecule at the crossroads of biochemistry and chemical synthesis.

Introduction

This compound (MTPA), also known as 3-(methylthio)propionic acid, is a sulfur-containing carboxylic acid that holds a significant, albeit understated, position in the landscape of chemical and biological sciences. While not a household name, its journey from a crucial intermediate in methionine metabolism to a synthetically accessible compound has been one of gradual revelation. This technical guide delves into the discovery and history of MTPA, providing researchers, scientists, and drug development professionals with a thorough understanding of its origins, the evolution of its synthesis, and its biological relevance.

Discovery through Metabolism: A Key Intermediate in the Methionine Cycle

The initial "discovery" of this compound was not a singular event of isolation and characterization in a chemistry lab, but rather a gradual elucidation of its role within a fundamental biochemical pathway: the metabolism of the essential amino acid, methionine. As an intermediate, MTPA is a product of the transamination pathway of methionine catabolism.

The metabolic pathway involves the conversion of methionine to α-keto-γ-methylthiobutyric acid (KMTB), which is then oxidatively decarboxylated to yield this compound. This pathway is a significant route for methionine degradation in various organisms, including mammals. The identification of MTPA as a metabolic product was crucial in piecing together the complex network of sulfur-containing compounds in living systems.

Below is a diagram illustrating the position of this compound in the methionine metabolism pathway.

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Methylthio)propanoic acid (MMPA), a sulfur-containing carboxylic acid with diverse biological activities. This document details its chemical properties, synthesis, metabolic significance, and its emerging potential in drug development, particularly in the realms of anticancer and antifungal research.

Chemical and Physical Properties

This compound, also known as 3-methylsulfanylpropanoic acid, is a thia fatty acid that plays a role as an intermediate in mammalian methionine metabolism.[1] It is a colorless to light yellow liquid with a sweet, sulfurous odor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8O2S | PubChem[1] |

| Molecular Weight | 120.17 g/mol | PubChem[1] |

| CAS Number | 646-01-5 | ChemicalBook[2] |

| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company[3] |

| Boiling Point | 244.00 to 247.00 °C @ 760.00 mm Hg | PubChem |

| Melting Point | 16 °C | ChemicalBook |

| Density | 1.160 g/mL | ChemicalBook |

| Refractive Index | 1.4884 | ChemicalBook |

| Water Solubility | 25 mg/mL | ChemicalBook |

| logP (o/w) | 0.458 (estimated) | The Good Scents Company |

| pKa | 4.29 ± 0.10 (Predicted) | ChemicalBook |

Synthesis

The industrial preparation of this compound is typically achieved through the reaction of methyl mercaptan with acrolein to form 3-(methylthio)propanal, which is then oxidized to the carboxylic acid.

A patented method describes a catalytic process for preparing 3-(methylthio)propanal using a heterogeneous catalyst that is insoluble in the reaction medium, which avoids the need for auxiliary catalysts like organic acids and allows for continuous production.

Biological Significance and Metabolism

MMPA is a key intermediate in the transamination pathway of methionine metabolism in mammals. This pathway represents a significant route for methionine oxidation. The process involves the conversion of methionine to its α-keto acid, α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to yield MMPA.

Caption: Methionine Transamination Pathway to MMPA.

Potential Therapeutic Applications

Recent research has highlighted the potential of MMPA and its derivatives in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity of Derivatives

While MMPA itself has not been extensively studied as an anticancer agent, its derivatives have shown promising activity. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that some of these compounds were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress their migration in vitro. Another study identified a 4-thiazolidinone derivative of a propanoic acid as a potential anti-breast cancer molecule, showing high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells.

The ethyl ester of MMPA, 3-methylthiopropionic acid ethyl ester, has been shown to induce differentiation in human colon cancer cells (RCM-1), suggesting potential anticarcinogenic properties.

Antifungal Activity

MMPA has demonstrated antifungal properties. One study reported its activity against Fusarium oxysporum. Additionally, a broader study on methylthio-, methylsulfinyl-, and methylsulfonyl-analogs of alkanoic acids revealed that MeS(CH2)13CO2H, a long-chain analog of MMPA, exhibited a minimal inhibitory concentration (MIC) range of 0.27-1.09 mM against a spectrum of fungi.

Nematicidal Activity

A recent study has identified MMPA as a potent nematicidal agent against the root-knot nematode Meloidogyne incognita. It exhibited both direct contact and fumigant activity, with an LC50 value of 6.27 μg/mL at 24 hours for direct contact.

Table 2: Biological Activities of this compound and its Derivatives

| Activity | Compound | Model System | Key Findings | Source |

| Anticancer | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 lung cancer cells | Reduced cell viability by 50% and suppressed migration. | MDPI |

| 4-thiazolidinone derivative | MCF-7 & MDA-MB-231 breast cancer cells | High cytotoxic and antiproliferative activity. | PubMed | |

| 3-Methylthiopropionic acid ethyl ester | RCM-1 colon cancer cells | Induced cell differentiation. | GlpBio | |

| Antifungal | This compound | Fusarium oxysporum | Inhibited fungal growth. | GlpBio |

| MeS(CH2)13CO2H | Various fungi | MIC range of 0.27-1.09 mM. | PubMed | |

| Nematicidal | This compound | Meloidogyne incognita | LC50 of 6.27 μg/mL (direct contact). | MDPI |

Experimental Protocols

Nematicidal Activity Assay

This protocol is adapted from a study on the nematicidal activity of MMPA against M. incognita.

References

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(Methylthio)propanoic acid, a sulfur-containing carboxylic acid. It details the compound's chemical structure, properties, and its role in biological pathways, along with relevant experimental methodologies.

Compound Identity and Chemical Structure

This compound, also known as 3-methylsulfanylpropanoic acid or 4-thiapentanoic acid, is a thia fatty acid that plays a role in mammalian metabolism.[1][2][3] Its fundamental chemical and structural information is crucial for understanding its reactivity and biological function.

Chemical Formula: C₄H₈O₂S[4][5]

Structure:

The structure consists of a propanoic acid backbone with a methylthio group (-SCH₃) attached at the C-3 position.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key physical, chemical, and regulatory identifiers for this compound is presented below for easy reference.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| CAS Number | 646-01-5 |

| Molecular Formula | C₄H₈O₂S |

| Molecular Weight | 120.17 g/mol |

| IUPAC Name | 3-(Methylsulfanyl)propanoic acid |

| Synonyms | 3-(Methylthio)propionic acid, 4-Thiapentanoic acid, 3-Methylsulfanylpropionic acid |

| InChI Key | CAOMCZAIALVUPA-UHFFFAOYSA-N |

| SMILES | CSCCC(=O)O |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 16 °C |

| Boiling Point | 130 °C at 2 mmHg, 244-247 °C at 760 mmHg |

| Density | 1.160 g/cm³ |

| Refractive Index | 1.4884 |

| Water Solubility | 25 mg/mL |

| pKa | 4.29 ± 0.10 (Predicted) |

| Flash Point | 130 °C at 15 mmHg |

Biological Significance and Pathways

This compound is a known intermediate in the mammalian metabolism of methionine. This compound is formed via a transaminative pathway, which represents a significant route for methionine oxidation in vitro.

The pathway involves the transamination of methionine to its α-keto acid (α-keto-γ-methiolbutyrate), which is then oxidatively decarboxylated to form this compound.

Caption: Role of 3-(MTP) acid in methionine metabolism.

Beyond its role in metabolism, this compound has been identified as a phytotoxin produced by the cassava pathogen Xanthomonas campestris manihotis. It also exhibits antifungal activity against fungi such as F. oxysporum.

Experimental Protocols

This section outlines methodologies relevant to the synthesis and biological evaluation of this compound.

A green and efficient method for the synthesis of 3-(alkylthio)propionic acids has been developed. This protocol can be adapted for the specific synthesis of this compound.

Workflow:

Caption: General workflow for synthesizing the compound.

Methodology:

-

Reaction: The synthesis involves the reaction of 3-mercaptopropionic acid with a methyl halide (such as methyl iodide or methyl bromide) in a suitable solvent like ethanol.

-

Base: A base, such as sodium hydroxide, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the methyl halide.

-

Heating: The reaction can be performed under conventional heating or microwave irradiation, with the latter often leading to higher yields and shorter reaction times.

-

Purification: After the reaction is complete, the product is typically isolated through an aqueous workup followed by extraction and purification, often by distillation or column chromatography.

While a specific protocol for testing this compound is not detailed in the cited literature, a standard broth microdilution method can be employed to determine its minimum inhibitory concentration (MIC) against fungal strains. This method is a standard approach recommended by organizations like CLSI and EUCAST.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Fusarium oxysporum) is prepared in a suitable broth medium (e.g., RPMI 1640).

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. A range of concentrations should be selected to capture the expected MIC.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

-

Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (typically 24-48 hours).

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, often read visually or with a spectrophotometer.

The ethyl ester of this compound has been investigated for its potential to induce differentiation in human colon cancer cells.

Methodology:

-

Cell Culture: Human colon cancer cells (e.g., RCM-1) are plated in 35-mm plastic culture plates and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of 3-(methylthio)propionic acid ethyl ester (e.g., 0.25 to 2 mM) in a suitable culture medium for a specified duration (e.g., 4 days).

-

Analysis: Post-treatment, the cells are analyzed for markers of differentiation. This can include morphological assessment (e.g., formation of duct structures) and cell counting using a hemacytometer after trypsinization.

This guide provides foundational technical information for professionals working with this compound, offering a basis for further research and development.

References

An In-depth Technical Guide to 3-(Methylthio)propanoic Acid (MMPA)

CAS Number: 646-01-5

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of 3-(Methylthio)propanoic acid (MMPA), a sulfur-containing carboxylic acid with significant implications in various scientific fields. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a review of its biological activities and potential therapeutic applications. The information is curated to be a vital resource for professionals in research, drug discovery, and development.

Chemical and Physical Properties

This compound, also known as 4-thiapentanoic acid, is a key intermediate in the metabolism of the essential amino acid methionine.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 646-01-5 | [3] |

| Molecular Formula | C4H8O2S | [3] |

| Molecular Weight | 120.17 g/mol | [3] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Melting Point | 16 °C | |

| Boiling Point | 130 °C at 2 mmHg | |

| Density | 1.160 g/cm³ | |

| Solubility | Soluble in water, DMSO, and ethanol. | |

| pKa | 4.29 ± 0.10 (Predicted) | |

| SMILES | CSCCC(=O)O | |

| InChIKey | CAOMCZAIALVUPA-UHFFFAOYSA-N |

Synthesis and Analysis: Detailed Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a methylthiolate source with a propanoic acid derivative. Below is a representative protocol.

Reaction: The synthesis can be achieved by reacting sodium 3-mercaptopropionate with methyl iodide.

Materials:

-

3-Mercaptopropionic acid

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-mercaptopropionic acid in methanol.

-

Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to form sodium 3-mercaptopropionate.

-

To this solution, add a slight excess of methyl iodide dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of MMPA in various matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for fatty acid analysis (e.g., DB-FFAP).

Sample Preparation (for biological fluids):

-

To 100 µL of plasma or serum, add an internal standard (e.g., deuterated MMPA).

-

Acidify the sample with hydrochloric acid.

-

Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean vial for analysis.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) for targeted quantification.

Biological Activities and Potential Applications

MMPA has garnered interest for its diverse biological activities, including antifungal, nematicidal, and potential anticancer properties.

Antifungal Activity

MMPA has demonstrated inhibitory effects against various fungal species.

Quantitative Antifungal Data:

| Fungal Species | IC50 (µg/mL) | Reference(s) |

| Fusarium oxysporum | Not explicitly defined as IC50, but inhibition observed. | |

| Aspergillus spp. | Data not available | |

| Candida albicans | Data not available |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A adapted)

-

Prepare a stock solution of MMPA in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the MMPA stock solution in 96-well microtiter plates using RPMI-1640 medium.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts, 0.4-5 x 10⁴ CFU/mL for molds).

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of MMPA that causes a significant inhibition of fungal growth compared to the positive control.

Nematicidal Activity

Recent studies have highlighted the potent nematicidal activity of MMPA against root-knot nematodes.

Quantitative Nematicidal Data:

| Nematode Species | LC50 (µg/mL) at 24h | Reference(s) |

| Meloidogyne incognita | 6.27 |

Anticancer Potential

The ethyl ester of MMPA, 3-(methylthio)propionic acid ethyl ester, has shown potential in cancer research by inducing differentiation in colon cancer cells.

Quantitative Anticancer Data (for MMPA ethyl ester):

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| RCM-1 | Colon Cancer | Induces differentiation at 0.25-2 mM, specific IC50 not provided. | |

| HT-29 | Colon Cancer | Data not available | |

| Caco-2 | Colon Cancer | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed human colon cancer cells (e.g., HT-29, Caco-2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound ethyl ester for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Methionine Metabolism Pathway

MMPA is a key intermediate in the mammalian metabolism of methionine. This pathway is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for numerous biological reactions.

Caption: Simplified overview of the Methionine Metabolism Pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for evaluating the biological activities of this compound.

Caption: General workflow for MMPA synthesis and biological evaluation.

Relationship between Structure and Activity

The presence of both a carboxylic acid group and a methylthio ether group in MMPA's structure is key to its biological activities. The carboxylic acid allows for interactions with biological targets through hydrogen bonding and ionic interactions, while the sulfur atom can participate in various metabolic and signaling pathways. The ethyl ester derivative demonstrates that modification of the carboxyl group can alter its biological profile, potentially enhancing cell permeability and leading to different activities like cell differentiation.

Caption: Structure-activity relationship of MMPA.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in drug development and other applications.

References

A Comprehensive Technical Guide to 3-(Methylthio)propanoic Acid: Synonyms, Metabolism, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-(Methylthio)propanoic acid, a sulfur-containing carboxylic acid. The document details its various synonyms and alternative names, its role as an intermediate in methionine metabolism, and its documented biological activities, including antifungal and potential anticarcinogenic properties. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic studies, offering detailed experimental protocols and quantitative data to support further investigation.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative names is provided below for clear identification and cross-referencing.

| Type | Name |

| IUPAC Name | 3-(Methylsulfanyl)propanoic acid |

| Common Synonyms | 3-(Methylthio)propionic acid |

| 3-Methylmercaptopropionic acid | |

| 4-Thiapentanoic acid | |

| CAS Registry Number | 646-01-5 |

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

Metabolic Significance: Role in Methionine Metabolism

This compound is a key intermediate in the transamination pathway of methionine metabolism. This metabolic route provides an alternative to the well-known transsulfuration pathway for the catabolism of methionine. The pathway involves the conversion of methionine to its α-keto acid, α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form this compound.

Methionine Transamination Pathway

The following diagram illustrates the key steps in the metabolic pathway leading to the formation of this compound from methionine.

The Role of 3-(Methylthio)propanoic Acid in Methionine Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of proteins and a precursor for numerous vital metabolites, including S-adenosylmethionine (SAM), the universal methyl donor. While the transsulfuration and transmethylation pathways are the most well-characterized routes of methionine metabolism, a third pathway, the transamination pathway, plays a significant role, particularly under conditions of high methionine intake. This technical guide provides an in-depth exploration of the transamination pathway of methionine catabolism, with a central focus on the formation and metabolic fate of a key intermediate: 3-(methylthio)propanoic acid (MMPA).

This document will detail the enzymatic reactions involved in the conversion of methionine to MMPA, present available quantitative data on the metabolites and enzyme kinetics, provide detailed experimental protocols for studying this pathway, and visualize the metabolic and experimental workflows using Graphviz diagrams.

The Transamination Pathway of Methionine Metabolism

In mammalian systems, the transamination pathway represents an alternative route for methionine degradation. This pathway is particularly active in the liver and kidneys and becomes quantitatively significant when methionine levels are elevated. The initial step involves the transamination of L-methionine to its corresponding α-keto acid, α-keto-γ-methiolbutyrate (KMB). This reaction is catalyzed by aminotransferases. Subsequently, KMB undergoes oxidative decarboxylation to yield this compound (MMPA).

Enzymatic Conversion of Methionine to MMPA

The conversion of methionine to MMPA is a two-step process:

-

Transamination of Methionine: An aminotransferase catalyzes the transfer of the amino group from L-methionine to an α-keto acid acceptor, typically α-ketoglutarate, forming L-glutamate and KMB. Several aminotransferases can catalyze this reaction, and in some organisms, tyrosine aminotransferase has been shown to be involved.

-

Oxidative Decarboxylation of α-keto-γ-methiolbutyrate (KMB): KMB is then decarboxylated by an α-keto acid dehydrogenase complex, a reaction that is believed to occur within the mitochondria, to produce MMPA.

This pathway is a significant contributor to methionine oxidation in vitro in rat and monkey liver homogenates[1].

Quantitative Data

A comprehensive understanding of the metabolic significance of the methionine transamination pathway requires quantitative data on metabolite concentrations and enzyme kinetics. The following tables summarize the available data.

| Metabolite | Tissue/Fluid | Species | Concentration/Value | Reference |

| α-keto-γ-methiolbutyrate (KMB) | Urine | Human | Very low in normal individuals, increased in hypermethioninemia | [2] |

| This compound (MMPA) | Urine | Human | Present as a metabolite of methionine | [3] |

Table 1: Metabolite Concentrations

| Enzyme / Parameter | Source | Substrate | Km | Vmax | Reference |

| Tyrosine Aminotransferase | Klebsiella pneumoniae | α-ketomethiobutyrate | Not specified | Not specified | [4][5] |

| α-keto-γ-methiolbutyrate transport | Blood-Brain Barrier | α-keto-γ-methiolbutyrate | 0.33 mM | 30.2 nmol/g/min |

Table 2: Enzyme Kinetic and Transport Data

Signaling Pathways and Experimental Workflows

Methionine Transamination Pathway

The following diagram illustrates the key steps in the conversion of methionine to this compound.

Experimental Workflow for MMPA Quantification

This diagram outlines a typical workflow for the quantification of MMPA in biological samples using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Methionine Aminotransferase Activity Assay

This protocol is adapted from methodologies used for assaying similar aminotransferase activities.

Objective: To measure the activity of methionine aminotransferase in a biological sample (e.g., liver homogenate).

Principle: The assay measures the formation of α-keto-γ-methiolbutyrate (KMB) from L-methionine. The product, KMB, can be derivatized and quantified by HPLC.

Materials:

-

Phosphate buffer (100 mM, pH 7.4)

-

L-Methionine solution (100 mM)

-

α-Ketoglutarate solution (50 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (1 mM)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl)

-

Toluene

-

Sodium carbonate solution (10%)

-

Ethanol

-

Potassium hydroxide solution (1.5 M)

-

Biological sample (e.g., liver tissue homogenate)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µL Phosphate buffer

-

20 µL L-Methionine solution

-

20 µL α-Ketoglutarate solution

-

10 µL PLP solution

-

50 µL Biological sample

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination and Derivatization:

-

Stop the reaction by adding 200 µL of DNPH solution.

-

Incubate at room temperature for 10 minutes.

-

Add 1 mL of toluene and vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Transfer the upper toluene layer to a new tube.

-

Add 600 µL of sodium carbonate solution and vortex.

-

Centrifuge at 3000 x g for 5 minutes.

-

Discard the upper toluene layer.

-

Add 500 µL of ethanol to the aqueous layer and vortex.

-

Add 200 µL of potassium hydroxide solution and vortex.

-

-

HPLC Analysis:

-

Inject an aliquot of the final solution into the HPLC system.

-

Separate the dinitrophenylhydrazone derivative of KMB on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

-

Detect the derivative by UV absorbance at a suitable wavelength (e.g., 360 nm).

-

-

Quantification: Quantify the amount of KMB produced by comparing the peak area to a standard curve generated with known concentrations of KMB.

Quantification of this compound (MMPA) by GC-MS

This protocol outlines a general procedure for the analysis of MMPA in biological fluids.

Objective: To quantify the concentration of MMPA in a biological sample.

Principle: MMPA is extracted from the sample, derivatized to a more volatile form, and then separated and quantified by GC-MS.

Materials:

-

Biological sample (e.g., urine)

-

Internal standard (e.g., a deuterated analog of MMPA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 1 mL of urine), add a known amount of the internal standard.

-

Acidify the sample to a pH of ~1-2 with HCl.

-

-

Extraction:

-

Add 3 volumes of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer.

-

Repeat the extraction process twice more and pool the organic layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of BSTFA and 50 µL of acetonitrile.

-

Seal the vial and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a temperature program suitable for the separation of the silylated MMPA.

-

Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Identify the peak corresponding to the derivatized MMPA based on its retention time and mass spectrum.

-

Quantify the amount of MMPA by comparing the peak area of its characteristic ions to the peak area of the characteristic ions of the internal standard.

-

Conclusion

The transamination pathway, leading to the formation of this compound, represents a significant, yet often overlooked, aspect of methionine metabolism. While its role under basal conditions may be minor, it becomes increasingly important in states of methionine excess. This guide has provided a comprehensive overview of this pathway, including the key enzymatic steps, available quantitative data, and detailed experimental protocols for its investigation. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes in mammalian systems and to accurately quantify the in vivo flux through this pathway under various physiological and pathological conditions. Such knowledge will be invaluable for researchers in the fields of nutrition, metabolic diseases, and drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. content.abcam.com [content.abcam.com]

- 3. 3-methyl thiopropionic acid, 646-01-5 [thegoodscentscompany.com]

- 4. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 3-(Methylthio)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MTPA) is a sulfur-containing carboxylic acid that plays a role as a metabolic intermediate in the catabolism of the essential amino acid L-methionine in a variety of organisms, including mammals, bacteria, and plants. This technical guide provides an in-depth overview of the biosynthetic pathway of MTPA, detailing the key enzymatic reactions, and presenting available quantitative data. The guide also outlines experimental protocols for the study of this pathway and visualizes the core processes using signaling pathway diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound (MTPA), also known as 3-methylthiopropionate, is a naturally occurring compound identified as an intermediate in the catabolism of L-methionine.[1] Its presence has been documented in various biological systems, from microorganisms to mammals.[2][3] Beyond its role in methionine metabolism, MTPA has garnered interest for its potential biological activities, including antifungal and nematicidal properties. A thorough understanding of its biosynthesis is crucial for harnessing its potential in agricultural and pharmaceutical applications. This guide aims to provide a detailed technical overview of the core biosynthetic pathway of MTPA.

The Core Biosynthetic Pathway of this compound

The primary route for the biosynthesis of MTPA from L-methionine is a two-step process involving transamination followed by oxidative decarboxylation. This pathway is a part of the broader methionine catabolism network.

Step 1: Transamination of L-Methionine

The initial step involves the removal of the amino group from L-methionine, converting it to its corresponding α-keto acid, α-keto-γ-methiolbutyrate (KMTB). This reaction is catalyzed by a class of enzymes known as aminotransferases (or transaminases).

-

Enzyme: Methionine aminotransferase (EC 2.6.1.88)

-

Substrates: L-methionine, α-keto acid (e.g., α-ketoglutarate)

-

Products: α-keto-γ-methiolbutyrate (KMTB), amino acid (e.g., L-glutamate)

In bacteria such as Klebsiella pneumoniae and Mycobacterium tuberculosis, specific methionine aminotransferases have been identified that can catalyze this reaction. In plants like Arabidopsis thaliana, this enzyme is also involved in the biosynthesis of methionine-derived glucosinolates.

Step 2: Oxidative Decarboxylation of α-keto-γ-methiolbutyrate

The second and irreversible step is the oxidative decarboxylation of KMTB to form this compound. This reaction involves the removal of the carboxyl group from KMTB.

-

Enzyme: In mammals, this reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex (EC 1.2.4.4). The specific enzyme in bacteria and plants has not been definitively characterized but is likely an α-keto acid decarboxylase.

-

Substrate: α-keto-γ-methiolbutyrate (KMTB)

-

Products: this compound (MTPA), CO2

The BCKDH complex is a multienzyme complex that plays a crucial role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). Its ability to also process KMTB highlights a key intersection in amino acid metabolism.

Quantitative Data on MTPA Biosynthesis

The following tables summarize the available quantitative data related to the enzymes and metabolites involved in the biosynthesis of MTPA.

| Enzyme | Organism | Substrate | K_m_ (mM) | Reference |

| Branched-chain α-keto acid dehydrogenase | Saccharomyces cerevisiae | α-keto-γ-methiolbutyrate | 13 | |

| Branched-chain α-keto acid dehydrogenase | Bovine Kidney | α-ketobutyrate | 0.056 |

| Condition | Organism | Analyte | Concentration/Excretion Rate | Reference |

| Basal (fasting) | Human | Urinary 3-methylthiopropionate | 8.97 ng/mg creatinine (mean) | |

| Post D-methionine load (2g) | Human | Urinary 3-methylthiopropionate | 147.7 µg/3 hr (mean) | |

| Post L-methionine load (2g) | Human | Urinary 3-methylthiopropionate | 3.58 µg/3 hr (mean) | |

| Nematicidal Activity (LC50 at 24h) | Meloidogyne incognita | 3-(methylthio)propionic acid | 6.27 µg/mL |

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of MTPA.

Assay for Methionine Aminotransferase Activity

Objective: To measure the activity of methionine aminotransferase by quantifying the formation of a product, such as glutamate, when L-methionine and α-ketoglutarate are used as substrates.

Principle: The enzyme-catalyzed transfer of an amino group from methionine to α-ketoglutarate results in the formation of KMTB and glutamate. The rate of glutamate formation is proportional to the enzyme activity.

Materials:

-

Enzyme preparation (cell lysate or purified enzyme)

-

L-methionine solution

-

α-ketoglutarate solution

-

Pyridoxal 5'-phosphate (PLP) solution (cofactor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Reagents for glutamate detection (e.g., glutamate dehydrogenase, NAD+, diaphorase, and a colorimetric reagent like INT-violet)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-methionine, α-ketoglutarate, and PLP.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a specific time period.

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Quantify the amount of glutamate produced using a suitable colorimetric or fluorometric assay. For example, the amount of glutamate can be determined by a coupled enzyme assay using glutamate dehydrogenase, where the production of NADH is measured spectrophotometrically at 340 nm.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity with KMTB

Objective: To measure the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH during the oxidative decarboxylation of KMTB.

Principle: The BCKDH complex catalyzes the conversion of KMTB to MTPA-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is a direct measure of the enzyme's activity.

Materials:

-

Mitochondrial extract or purified BCKDH complex

-

α-keto-γ-methiolbutyrate (KMTB) solution

-

Coenzyme A (CoA) solution

-

Nicotinamide adenine dinucleotide (NAD+) solution

-

Thiamine pyrophosphate (TPP) solution (cofactor)

-

Magnesium chloride (MgCl2)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, CoA, TPP, and MgCl2.

-

Add the enzyme preparation (mitochondrial extract or purified BCKDH) to the cuvette.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the substrate, KMTB.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of MTPA and its regulation.

Regulation of the MTPA Biosynthetic Pathway

The biosynthesis of MTPA is regulated primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle.

-

Inactivation: The BCKDH complex is inactivated by phosphorylation, a reaction catalyzed by a specific BCKDH kinase .

-

Activation: The complex is activated by dephosphorylation, catalyzed by a BCKDH phosphatase .

The activity of the BCKDH kinase is, in turn, allosterically regulated. Notably, the product of the first step of the pathway, α-keto-γ-methiolbutyrate (KMTB) , and other branched-chain α-keto acids can inhibit the BCKDH kinase. This inhibition prevents the inactivation of the BCKDH complex, thereby promoting the conversion of KMTB to MTPA. This represents a form of substrate-level regulation that ensures the efficient processing of KMTB when it is produced.

Conclusion

The biosynthesis of this compound from L-methionine is a conserved two-step metabolic pathway in a range of organisms. The key enzymes, methionine aminotransferase and a subsequent α-keto acid decarboxylase (identified as the BCKDH complex in mammals), facilitate this conversion. The regulation of this pathway, particularly through the phosphorylation state of the BCKDH complex, highlights its integration with broader cellular metabolic control. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms in bacteria and plants, which could open new avenues for applications in biotechnology and agriculture.

References

The Natural Occurrence of 3-(Methylthio)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanoic acid (MMPA), also known as 3-(methylsulfanyl)propanoic acid, is a naturally occurring sulfur-containing carboxylic acid. It is recognized as an important flavor compound in a variety of foods and beverages and plays a role as an intermediate in methionine metabolism in mammals and microorganisms.[1] This technical guide provides an in-depth overview of the natural occurrence of MMPA, its biosynthetic origins, and the analytical methodologies used for its detection and quantification.

Natural Distribution

This compound and its esters are found in a range of natural sources, contributing to their characteristic aromas. Notably, it is a significant volatile component in several fruits and fermented products.

In Fruits

Pineapple (Ananas comosus) is a well-documented source of MMPA and its methyl and ethyl esters, which are key contributors to its distinctive sweet and fruity aroma.[2][3][4] The concentration of these compounds can vary significantly between different pineapple varieties.

In Other Foods and Beverages

MMPA has also been identified in other food items, including asparagus, beer, and white wine. In these products, it contributes to the overall flavor profile, though often at lower concentrations than in pineapple.

In Microorganisms

Certain bacteria are capable of producing MMPA. For instance, Enterobacter intermedium 60-2G has been shown to produce MMPA, which exhibits antifungal and herbicidal properties.[5]

Quantitative Data on Natural Occurrence

The concentration of this compound and its esters varies considerably depending on the natural source and the specific variety or processing conditions. The following table summarizes available quantitative data, primarily from studies on different pineapple cultivars.

| Natural Source (Variety) | Compound | Concentration (µg/kg) | Reference |

| Pineapple (Tainong No. 4) | This compound methyl ester | 622.49 | |

| Pineapple (Tainong No. 6) | This compound ethyl ester | 78.06 | |

| Pineapple (French Polynesia) | This compound methyl ester | 1140 | |

| Pineapple (French Polynesia) | This compound ethyl ester | 150 | |

| Pineapple Pulp | This compound ethyl ester | 91.21 | |

| Pineapple Core | This compound ethyl ester | 42.67 | |

| Pineapple Pulp | Methyl 3-(methylthio)propanoate | 27.38 | |

| Pineapple Core | Methyl 3-(methylthio)propanoate | 10.65 | |

| Pineapple (Moris) | Methyl 3-(methylthio)propanoate | 307 ± 9.7 | |

| Pineapple (MD2) | Methyl 3-(methylthio)propanoate | High concentration | |

| Pineapple (Sarawak) | Methyl 3-(methylthio)propanoate | High concentration |

Biosynthesis of this compound

This compound is a product of the catabolism of the essential amino acid L-methionine. The primary pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate, which is then oxidatively decarboxylated to form MMPA.

References

- 1. This compound | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-methylthiopropanoic acid produced by Enterobacter intermedium 60-2G inhibits fungal growth and weed seedling development - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Methylthio)propanoic Acid: An In-depth Technical Guide on its Role as an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA) is an endogenous metabolite originating from the transamination pathway of methionine metabolism. While its role as a metabolic intermediate is established, emerging evidence suggests its involvement in significant signaling cascades, particularly in the regulation of hepatic glucose metabolism. This technical guide provides a comprehensive overview of MMPA, detailing its biochemical synthesis, analytical quantification, and physiological significance. Particular focus is placed on its interaction with the GCN5/PGC-1α signaling axis. This document aims to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and related fields by consolidating current knowledge, presenting quantitative data, and providing detailed experimental protocols.

Introduction

This compound (MMPA), also known as 3-methylthiopropionate, is a sulfur-containing carboxylic acid. It is a naturally occurring compound in mammals, arising from the catabolism of the essential amino acid methionine.[1][2][3] Beyond its role as a simple metabolic byproduct, MMPA has garnered interest for its potential biological activities, including antifungal and nematicidal properties.[2] Of particular significance to drug development and metabolic research is its newly discovered role in cellular signaling, linking methionine metabolism to the regulation of hepatic gluconeogenesis.[1] This guide will delve into the core aspects of MMPA as an endogenous metabolite, providing the technical details necessary for its study and potential therapeutic exploitation.

Biochemical Pathways

Biosynthesis of this compound

MMPA is synthesized in mammals through the transamination pathway of methionine metabolism. This pathway represents an alternative to the well-known transsulfuration and transmethylation pathways. The key steps are as follows:

-

Transamination of Methionine: Methionine undergoes transamination, typically in the liver and other tissues, to form α-keto-γ-methylthiobutyrate (KMTB). This reaction is catalyzed by aminotransferases.

-

Oxidative Decarboxylation of KMTB: KMTB is then oxidatively decarboxylated to yield this compound.

This pathway is a significant route for methionine oxidation in vitro in both rat and monkey liver.

Downstream Metabolism of MMPA

Further metabolism of MMPA can lead to the production of volatile sulfur compounds such as methanethiol.

Signaling Pathway Involvement: The GCN5/PGC-1α Axis

Recent studies have elucidated a crucial role for the methionine transamination pathway, and by extension its metabolites like MMPA, in regulating hepatic glucose metabolism. The key signaling events are:

-

Activation of GCN5: Methionine and its metabolites from the transamination pathway, including MMPA, activate the general control non-repressed protein 5 (GCN5) acetyltransferase.

-

Acetylation of PGC-1α: Activated GCN5 then acetylates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and hepatic gluconeogenesis.

-

Inhibition of Gluconeogenesis: Acetylation of PGC-1α inhibits its activity, leading to the suppression of gluconeogenic gene expression and a subsequent reduction in hepatic glucose production.

This pathway highlights a direct link between amino acid metabolism and the control of blood glucose levels, presenting potential therapeutic targets for metabolic disorders such as type 2 diabetes.

Quantitative Data

Quantitative data on the physiological concentrations of MMPA in various biological matrices are limited. However, one study investigated the transamination of methionine in humans, including a patient with hepatic methionine adenosyltransferase deficiency and normal subjects after L-methionine loading. While specific concentrations were not presented in a tabular format in the abstract, the study indicated that in the patient with the enzyme deficiency, at least 20% of methionine was metabolized through the transamination pathway. In normal subjects, this pathway was quantitatively less significant, even after a methionine load.

Further research is required to establish reference ranges for MMPA in different populations and disease states.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of MMPA in biological samples such as plasma, urine, or tissue homogenates.

Principle: Due to its polarity and relatively low volatility, MMPA requires derivatization to a more volatile and thermally stable compound prior to GC-MS analysis. Esterification to its methyl or other alkyl ester is a common approach.

Materials:

-

Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled MMPA or another medium-chain fatty acid.

-

Extraction Solvent: e.g., ethyl acetate, diethyl ether.

-

Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or Methanolic HCl for esterification.

-

Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms).

Procedure:

-

Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma/serum, add the internal standard. Acidify the sample with HCl to a pH of ~2 to protonate the carboxylic acid.

-

Urine: Centrifuge to remove particulate matter. Take a 1 mL aliquot, add the internal standard, and acidify.

-

Tissue: Homogenize a known weight of tissue in a suitable buffer. Centrifuge and collect the supernatant. Add the internal standard and acidify.

-

-

Extraction:

-

Add 1 mL of extraction solvent (e.g., ethyl acetate) to the prepared sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction process twice more and pool the organic layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5-10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification: Create a calibration curve using standards of known MMPA concentrations and a fixed concentration of the internal standard. Plot the ratio of the peak area of the MMPA derivative to the peak area of the internal standard derivative against the concentration of MMPA. Determine the concentration of MMPA in the samples from this calibration curve.

Analysis of the Methionine Transamination Pathway

Objective: To investigate the activity of the methionine transamination pathway and its effect on downstream signaling events (e.g., PGC-1α acetylation).

Principle: This can be achieved by treating cells or tissues with methionine or its metabolites and observing the resulting changes in protein acetylation and gene expression.

Materials:

-

Primary hepatocytes or a suitable liver cell line.

-

Methionine, MMPA, and other relevant metabolites.

-

Transaminase inhibitor (e.g., aminooxyacetic acid).

-

Antibodies for Western blotting (e.g., anti-acetyl-lysine, anti-PGC-1α).

-

Reagents for RT-qPCR.

Procedure:

-

Cell Culture and Treatment:

-

Culture primary hepatocytes or liver cells in appropriate media.

-

Treat cells with varying concentrations of methionine or MMPA for a defined period.

-

In parallel experiments, pre-treat cells with a transaminase inhibitor before adding methionine to confirm the pathway's involvement.

-

-

Analysis of PGC-1α Acetylation (Western Blot):

-

Lyse the cells and perform immunoprecipitation for PGC-1α.

-

Run the immunoprecipitated proteins on an SDS-PAGE gel.

-

Transfer to a membrane and probe with an anti-acetyl-lysine antibody to detect acetylated PGC-1α.

-

Normalize to the total amount of immunoprecipitated PGC-1α.

-

-

Analysis of Gene Expression (RT-qPCR):

-

Extract total RNA from the treated cells.

-

Perform reverse transcription to generate cDNA.

-

Use qPCR to measure the expression levels of gluconeogenic genes (e.g., G6PC, PCK1).

-

Normalize to a housekeeping gene.

-

Discussion and Future Directions

MMPA is an intriguing endogenous metabolite that sits at the crossroads of amino acid metabolism and the regulation of systemic energy homeostasis. The discovery of its role in the GCN5/PGC-1α signaling pathway opens up new avenues for research into metabolic diseases. Key areas for future investigation include:

-

Establishing reliable quantitative data: There is a pressing need for studies that accurately quantify MMPA levels in various human populations, both in health and in diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

-

Elucidating the complete signaling network: Further research is needed to fully understand the molecular mechanisms by which MMPA and other metabolites of the methionine transamination pathway activate GCN5 and to identify other potential downstream targets.

-

Therapeutic potential: The ability of this pathway to modulate hepatic glucose production suggests that targeting enzymes involved in MMPA synthesis or its downstream signaling partners could be a viable therapeutic strategy for metabolic disorders.

-

Role of gut microbiota: Investigating the contribution of the gut microbiome to systemic MMPA levels could provide insights into diet-host-metabolism interactions.

Conclusion

This compound is more than just an intermediate in methionine metabolism; it is an active signaling molecule with the potential to influence key metabolic processes. This technical guide has summarized the current understanding of MMPA's biochemistry, its emerging role in signaling, and has provided a framework for its experimental investigation. As research in this area continues, a more complete picture of MMPA's physiological and pathophysiological significance will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide to the Biological Functions of 3-(Methylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propanoic acid (MMPA), a naturally occurring sulfur-containing fatty acid, is a key intermediate in the metabolism of methionine.[1][2] Beyond its fundamental role in this essential amino acid pathway, MMPA exhibits a range of biological activities, including nematicidal, antifungal, and potential anticancer properties. This technical guide provides a comprehensive overview of the core biological functions of MMPA, detailing its metabolic pathway, summarizing quantitative data on its bioactivities, and outlining relevant experimental protocols. Furthermore, this guide presents signaling pathways and experimental workflows in the form of detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underlying MMPA's functions.

Introduction

This compound, also known as 3-methylthiopropionate, is a carboxylic acid with the chemical formula C4H8O2S.[2] It is recognized as an intermediate in the catabolism of L-methionine in various organisms, from bacteria to mammals.[3][4] The presence of a methylthio group in its structure confers unique chemical properties that are central to its biological roles. While its involvement in methionine metabolism is well-established, recent research has shed light on its broader physiological and pharmacological effects, positioning MMPA as a molecule of interest for agricultural and therapeutic applications.

Role in Methionine Metabolism

MMPA is a key metabolite in the transamination pathway of methionine catabolism. This pathway represents a significant route for methionine oxidation in mammalian tissues. The conversion of methionine to MMPA involves a two-step enzymatic process.

First, L-methionine undergoes transamination to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB). This reaction is catalyzed by various aminotransferases. Subsequently, KMTB is oxidatively decarboxylated to form MMPA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Nematicidal Activity

MMPA has demonstrated significant nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest.

Quantitative Nematicidal Data

| Compound | Organism | Exposure Time | LC50 (μg/mL) | Reference |

| This compound | Meloidogyne incognita J2 | 24 hours | 6.27 |

Experimental Protocol: Nematicidal Bioassay

This protocol outlines the determination of the nematicidal activity of MMPA against M. incognita second-stage juveniles (J2s).

1. Nematode Culture and J2 Collection:

-

M. incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum).

-

Egg masses are collected from infected roots and hatched in water to obtain freshly hatched J2s.

2. Preparation of MMPA Solutions:

-

A stock solution of MMPA is prepared in a suitable solvent (e.g., distilled water).

-

Serial dilutions are made to obtain a range of test concentrations.

3. Nematicidal Assay:

-

The assay is typically performed in multi-well plates.

-

A suspension of a known number of J2s (e.g., 100 J2s) in water is added to each well.

-

An equal volume of the MMPA test solution is added to each well.

-

The final volume in each well is kept constant.

-

Control wells contain J2s in water without MMPA.

-

The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).

4. Mortality Assessment:

-

After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

The percentage of mortality is calculated for each concentration.

5. Data Analysis:

-

The LC50 (lethal concentration required to kill 50% of the nematodes) is determined using probit analysis.

Antifungal Activity

MMPA has been reported to possess antifungal properties, inhibiting the growth of certain fungal species.

Quantitative Antifungal Data

While specific MIC values for MMPA against a wide range of fungi are not extensively documented, its inhibitory effects have been noted. Further research is required to establish a comprehensive antifungal spectrum with quantitative data.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Fungal Culture and Inoculum Preparation:

-

The fungal strain of interest (e.g., Fusarium oxysporum) is cultured on an appropriate agar medium.

-

A spore suspension is prepared and its concentration is adjusted to a standard density (e.g., 1-5 x 10^6 CFU/mL).

2. Preparation of MMPA and Media:

-

A stock solution of MMPA is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate.

-

The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours).

4. MIC Determination:

-

The MIC is determined as the lowest concentration of MMPA that causes a significant inhibition of visible fungal growth compared to the control well (no MMPA).

Potential Anticancer Effects

The ethyl ester of MMPA has been shown to induce differentiation in human colon cancer cells, suggesting a potential role in cancer therapy.

Role in Colon Cancer Cell Differentiation and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation in the intestinal epithelium. Aberrant activation of this pathway is a hallmark of colorectal cancer. The induction of differentiation in colon cancer cells is a therapeutic strategy aimed at reverting the malignant phenotype to a more normal, less proliferative state. While the direct molecular target of MMPA's ethyl ester in colon cancer cells has not been fully elucidated, its ability to induce differentiation suggests a potential modulation of key signaling pathways like the Wnt/β-catenin pathway. In a simplified model, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes that promote proliferation and inhibit differentiation. It is hypothesized that compounds like MMPA ethyl ester may interfere with this cascade, leading to a decrease in β-catenin signaling and subsequent cellular differentiation.

Experimental Protocol: Colon Cancer Cell Differentiation Assay

This protocol provides a general framework for assessing the differentiation-inducing effects of a compound on a colon cancer cell line such as RCM-1 or others like HT-29 and Caco-2.

1. Cell Culture:

-

The chosen colon cancer cell line is maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

2. Treatment with MMPA Ethyl Ester:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then treated with various concentrations of MMPA ethyl ester or a vehicle control.

-

The treatment period can range from several days to weeks, with regular media changes.

3. Assessment of Differentiation Markers:

-

Morphological Changes: Cells are observed under a microscope for changes in morphology, such as the formation of organized structures or a more differentiated phenotype.

-

Biochemical Markers: The activity of differentiation markers, such as alkaline phosphatase, can be measured using colorimetric assays.

-

Protein Expression: The expression levels of differentiation-specific proteins (e.g., cytokeratins, villin) can be analyzed by Western blotting or immunofluorescence.

-